molecular formula C13H16ClNO2 B1366486 Methyl 2-chloro-4-piperidinobenzenecarboxylate CAS No. 313674-08-7

Methyl 2-chloro-4-piperidinobenzenecarboxylate

Cat. No. B1366486
M. Wt: 253.72 g/mol
InChI Key: GKOIROWGVZZOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-4-piperidinobenzenecarboxylate” is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-piperidinobenzenecarboxylate” is represented by the formula COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl . This indicates that the compound contains a carboxylate group attached to a benzene ring, which is further connected to a piperidine ring via a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-chloro-4-piperidinobenzenecarboxylate” are not fully documented. Its molecular weight is 253.72 , but other properties such as density, boiling point, and melting point are not specified .

Scientific Research Applications

1. Cancer Treatment

Methyl 2-chloro-4-piperidinobenzenecarboxylate and its derivatives have shown potential in cancer treatment. For instance, an Aurora kinase inhibitor featuring a similar structural compound has demonstrated the ability to inhibit Aurora A, a protein kinase involved in the regulation of cell division, which could be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

2. Reactivity in Organic Synthesis

This compound is also significant in organic synthesis. A study reported the preparation and structural determination of related piperidinedione derivatives, highlighting their use as synthetic intermediates, especially in natural products and compounds with pharmacological interests (Samir Ibenmoussa et al., 1998).

3. Antimicrobial Activity

Chloro-diorganotin(IV) complexes of related piperidine derivatives have been synthesized and tested for antimicrobial activity against various plant and human pathogens. These studies have shown that these complexes exhibit higher antibacterial and antifungal activity than the free ligand (S. Shahzadi et al., 2006).

4. Inhibition of Protoporphyrinogen IX Oxidase

Inhibitors structurally related to Methyl 2-chloro-4-piperidinobenzenecarboxylate have been synthesized and evaluated for their ability to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll. Such inhibitors have potential applications in agriculture and medicine (Bin Li et al., 2005).

5. Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and inhibition properties of these compounds, which could be significant in materials science and engineering (S. Kaya et al., 2016).

Future Directions

“Methyl 2-chloro-4-piperidinobenzenecarboxylate” is a biochemical used for proteomics research . Its unique properties make it a valuable tool for studying drug synthesis, organic reactions, and medicinal chemistry. Future research may explore these areas in more depth.

properties

IUPAC Name

methyl 2-chloro-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOIROWGVZZOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442171
Record name methyl 2-chloro-4-piperidinobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-piperidinobenzenecarboxylate

CAS RN

313674-08-7
Record name methyl 2-chloro-4-piperidinobenzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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